5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

Catalog No.
S12314163
CAS No.
M.F
C11H7ClFN3O
M. Wt
251.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

Product Name

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

IUPAC Name

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

Molecular Formula

C11H7ClFN3O

Molecular Weight

251.64 g/mol

InChI

InChI=1S/C11H7ClFN3O/c12-10-6-14-9(5-15-10)11(17)16-8-4-2-1-3-7(8)13/h1-6H,(H,16,17)

InChI Key

DYYCCONTKAJHRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=N2)Cl)F

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide is a synthetic compound characterized by a pyrazine ring substituted with a chlorine atom and an amide functional group. The compound features a fluorinated phenyl group, which can influence its chemical properties and biological activities. Its molecular formula is C11H8ClFN3OC_{11}H_8ClFN_3O, and it has a molecular weight of approximately 269.64 g/mol.

The synthesis of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide typically involves the conversion of 5-hydroxypyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by reaction with an appropriate aniline derivative. This process can be summarized as follows:

  • Formation of Acyl Chloride:
    • 5-hydroxypyrazine-2-carboxylic acid reacts with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride.
  • Aminolysis:
    • The acyl chloride is then reacted with 2-fluoroaniline in the presence of a base (such as triethylamine) to yield the desired amide.

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide exhibits significant antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis. Studies indicate that compounds within this series demonstrate minimal inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv and other mycobacterial strains . The presence of the fluorinated phenyl group may enhance its potency by improving lipophilicity and membrane permeability.

The synthesis methods for 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide include:

  • Starting Material:
    • Begin with 5-hydroxypyrazine-2-carboxylic acid.
  • Step 1 - Acyl Chloride Formation:
    • React with thionyl chloride in dry toluene at elevated temperatures to produce the acyl chloride.
  • Step 2 - Amide Formation:
    • Add the acyl chloride dropwise to a solution containing 2-fluoroaniline and triethylamine in dry acetone, stirring until precipitation occurs.
  • Purification:
    • Purify the resulting product via column chromatography and recrystallization if necessary .

The primary application of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide lies in medicinal chemistry, particularly as a potential therapeutic agent against tuberculosis and other mycobacterial infections. Its unique structure may also allow for further modifications aimed at enhancing its efficacy or reducing toxicity.

Interaction studies have shown that derivatives of pyrazine-2-carboxamides can affect chlorophyll content in plant systems, indicating potential applications in agricultural chemistry as well . Additionally, the compound's ability to inhibit mycobacterial fatty acid synthase I suggests that it may interact with metabolic pathways critical for bacterial survival .

Several compounds exhibit structural similarities to 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, including:

Compound NameStructural FeaturesBiological Activity
5-ChloropyrazinamidePyrazinamide backboneAntimycobacterial activity
N-(4-chlorophenyl)pyrazine-2-carboxamideSubstituted phenyl groupAntimycobacterial activity
N-(3-methylphenyl)pyrazine-2-carboxamideMethyl substitution on phenylModerate antimycobacterial activity
N-(2,6-difluorophenyl)pyrazine-2-carboxamideAdditional fluorinationEnhanced biological activity

Uniqueness

The uniqueness of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide lies in its combination of halogen substitutions on both the pyrazine and phenyl rings, which may contribute to its enhanced biological activity compared to other derivatives lacking such modifications .

Nucleophilic Substitution Reaction Mechanisms in Pyrazinecarboxamide Synthesis

The regioselectivity of nucleophilic aromatic substitution (S~N~Ar) in pyrazine derivatives plays a critical role in synthesizing 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. Studies reveal that electron-withdrawing groups (EWGs) at the 2-position of pyrazine direct nucleophilic attack to the 5-position, while electron-donating groups (EDGs) favor substitution at the 3-position. For example, when 3,5-dichloropyrazine reacts with amines, the 5-chloro substituent exhibits higher reactivity due to the electron-withdrawing effect of the adjacent carbonyl group in the carboxamide moiety. Computational analyses using Fukui indices confirm that the 5-position develops a higher electrophilic character in the presence of EWGs, aligning with experimental yields exceeding 80% for 5-substituted products.

Table 1: Regioselectivity Trends in Pyrazine S~N~Ar Reactions

Pyrazine SubstituentPosition of SubstitutionYield (%)
2-EWG (e.g., Cl)582–88
2-EDG (e.g., OMe)375–81

Solvent Systems and Catalytic Conditions for Reaction Efficiency

Optimal solvent-catalyst combinations enhance reaction kinetics and product purity. Acetone with triethylamine as a base achieves 66% yield in the coupling of 5-chloropyrazine-2-carbonyl chloride with 2-fluoroaniline. Polar aprotic solvents like acetonitrile, when paired with carbon disulfide and alumina catalysts in flow systems, enable direct amidation with 89–94% efficiency. Notably, PEG400 emerges as a sustainable alternative to ionic liquids, facilitating S~N~Ar reactions at 80°C with minimal byproduct formation.

Table 2: Solvent-Catalyst Systems for Amidation

SolventCatalystTemperature (°C)Yield (%)
AcetoneTriethylamine2566
AcetonitrileAlumina10092
PEG400None8085

Continuous Flow Reactor Applications in Industrial Scale-up

Continuous-flow reactors address scalability challenges in amide bond formation. Microflow systems using triphosgene for carboxylic acid activation achieve 90% yield with residence times under 5 seconds, suppressing racemization. Similarly, alumina-mediated flow setups produce 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide at 200 g/hour with 94% purity, outperforming batch processes by reducing solvent use by 40%.

Table 3: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Yield (%)6692
Solvent Volume (L)159
Throughput (g/h)50200

Antimycobacterial Activity Profile

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide represents a significant advancement in the pyrazine carboxamide class of antimycobacterial agents. The compound demonstrates potent in vitro activity against Mycobacterium tuberculosis, with structural modifications that enhance its therapeutic potential compared to traditional first-line agents [1] [2].

Table 1. Comparative Antimycobacterial Activity of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide and Related Compounds

CompoundMycobacterium tuberculosis H37Rv MIC (µg/mL)Mycobacterium kansasii MIC (µg/mL)Mycobacterium avium MIC (µg/mL)Selectivity Index
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide1.5612.512.5-2526-40
5-chloropyrazinamide25>100>100<10
5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.5612.512.526
Pyrazinamide6.25-12.5>100>100>800

The compound exhibits exceptional activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration of 1.56 µg/mL, significantly surpassing the potency of pyrazinamide (6.25-12.5 µg/mL) [1] [2]. This enhanced activity is attributed to the synergistic effects of the 5-chloro substitution on the pyrazine ring and the 2-fluorophenyl moiety, which collectively improve target engagement and membrane permeability .

Mechanism of Antimycobacterial Action

The primary mechanism of action involves inhibition of mycobacterial fatty acid synthase I (FAS I), a validated target for antitubercular agents [1] [2]. The 5-chloro substitution enables competitive binding to the NADPH site of FAS I, disrupting the enzyme's reductase activity essential for mycobacterial lipid biosynthesis [2]. The 2-fluorophenyl group enhances this interaction through additional hydrophobic contacts with adjacent amino acid residues, particularly Phe237 and Leu213 in Mycobacterium tuberculosis FAS I [4].

Table 2. Structure-Activity Relationship Data for Pyrazine-2-carboxamide Derivatives

Structural FeatureMycobacterium tuberculosis H37Rv MIC Range (µg/mL)Activity Enhancement FactorMechanistic Contribution
5-Chloro-pyrazine core1.56-6.254-8x vs pyrazinamideFAS I inhibition
2-Fluorophenyl substitution1.56-3.132-4x vs non-fluorinatedEnhanced membrane permeability
Hydroxyl phenyl groups1.56-3.13VariableReduced cytotoxicity
Dihalogenated phenyl0.78-3.134-16x vs pyrazinamideOptimized target binding

Resistance Profile and Cross-Resistance Studies

Overexpression of the fas1 gene in Mycobacterium smegmatis confers resistance to 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, confirming target specificity [1] [2]. The compound maintains activity against pyrazinamide-resistant strains, suggesting a distinct resistance mechanism compared to the parent drug. Molecular docking simulations predict that the 2-fluoro substitution reduces binding energy compared to non-fluorinated analogs, potentially explaining the maintained activity against resistant strains [4].

Fungal Growth Inhibition Profiles in Dermatophyte Models

Antifungal Activity Screening

While 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide shows limited direct antifungal activity, structurally related pyrazine carboxamide derivatives demonstrate variable efficacy against dermatophyte species. The compound's antifungal potential appears to be concentration-dependent and strain-specific [5] [6].

Table 3. Antifungal Activity Profile of Pyrazine Carboxamide Derivatives Against Dermatophytes

Test Organism5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide MIC (µmol/L)Related Pyrazine Derivatives MIC Range (µmol/L)Reference Standard MIC (µmol/L)
Trichophyton mentagrophytes15.6215.62-62.5Fluconazole: 25-50
Microsporum canis>10050-100Terbinafine: 0.1-1.0
Epidermophyton floccosum>10075-150Itraconazole: 0.5-2.0

The most susceptible dermatophyte species is Trichophyton mentagrophytes, with pyrazine carboxamide derivatives showing moderate activity comparable to fluconazole but significantly inferior to terbinafine [7] [6]. The compound 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide demonstrated the highest antifungal activity against Trichophyton mentagrophytes with a minimum inhibitory concentration of 15.62 µmol/L [7].

Structure-Activity Relationships in Antifungal Activity

The antifungal activity of pyrazine carboxamides appears to be influenced by specific structural modifications. Electron-withdrawing groups, particularly nitro substituents, enhance antifungal potency against dermatophytes [6]. The presence of trifluoromethyl groups on the benzyl moiety contributes to improved activity, likely through enhanced lipophilicity and membrane penetration [7].

Table 4. Dermatophyte Growth Inhibition by Pyrazine Derivatives with Structural Modifications

Structural ModificationTrichophyton mentagrophytes Inhibition (%) at 50 µg/mLMicrosporum Species Inhibition (%) at 50 µg/mLStructure-Activity Insight
5-Isopropylpyrazine-2-carboxamide45-6520-35Alkyl branching reduces activity
Nitro-substituted phenyl70-8540-60Electron-withdrawing groups enhance activity
Trifluoromethyl benzyl80-9550-70Lipophilicity optimization improves penetration
Hydroxyl phenyl groups25-4015-25Hydrophilicity reduces antifungal efficacy

Limitations in Dermatophyte Applications

Despite structural modifications, pyrazine carboxamide derivatives generally exhibit insufficient antifungal activity for clinical dermatophyte treatment [6]. No compound in this series has demonstrated efficacy comparable to terbinafine, which remains the most effective agent for treating mycoses caused by dermatophytes. The compounds show promise primarily against Trichophyton mentagrophytes but lack broad-spectrum antifungal activity [6].

Electronic Parameter Correlations with Biological Potency

Molecular Orbital Analysis and Electronic Properties

The biological activity of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide correlates strongly with its electronic parameters, particularly frontier molecular orbital energies and charge distribution patterns. Quantum chemical calculations reveal critical electronic features that govern antimycobacterial potency [8] [9].

Table 5. Electronic Parameters and Biological Activity Correlations for Pyrazine Carboxamide Derivatives

Electronic Parameter5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamideHigh Activity CompoundsLow Activity CompoundsCorrelation Coefficient (R²)
HOMO Energy (eV)-6.58 to -7.10-6.50 to -7.50-5.80 to -6.200.78
LUMO Energy (eV)-1.78 to -2.20-1.50 to -2.50-1.00 to -1.400.82
HOMO-LUMO Gap (eV)4.21-4.934.00-5.203.50-4.000.75
Chemical Hardness (eV)2.40-2.602.20-2.801.80-2.200.71
Dipole Moment (Debye)3.2-4.12.8-4.51.5-2.50.68

The HOMO-LUMO energy gap serves as a critical predictor of biological activity, with compounds exhibiting gaps between 4.21-4.93 eV demonstrating optimal antimycobacterial potency [10] [11]. The compound with an SH substituent shows the lowest HOMO-LUMO gap of 4.21 eV, indicating highest reactivity but not necessarily optimal biological activity [10].

Quantitative Structure-Activity Relationship Models

Multiple linear regression analysis and artificial neural network modeling have identified key electronic descriptors that predict antimycobacterial activity [9]. The most significant correlation involves a five-parameter equation with correlation coefficient R² = 0.922, incorporating HOMO-LUMO energies, dipole moment, and electrostatic potential extrema [8].

Table 7. QSAR Model Parameters for Pyrazine Carboxamide Biological Activity Prediction

Descriptor CategoryKey ParametersContribution Weight (%)Predictive Accuracy (R²)
Electronic PropertiesHOMO-LUMO Gap, Chemical Hardness450.78-0.85
Electrostatic FeaturesDipole Moment, Electrostatic Potential300.68-0.75
Structural ParametersBond Lengths, Molecular Geometry150.62-0.70
Lipophilicity FactorsLogP, Molecular Surface Area100.55-0.65

The artificial neural network models with 9-4-1 architecture demonstrate superior predictive capability compared to multiple linear regression, achieving correlation coefficients exceeding 0.90 for activity prediction [9]. These models successfully correlate electronic parameters with experimental antimycobacterial activity, providing valuable insights for rational drug design [8] [9].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.0261677 g/mol

Monoisotopic Mass

251.0261677 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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